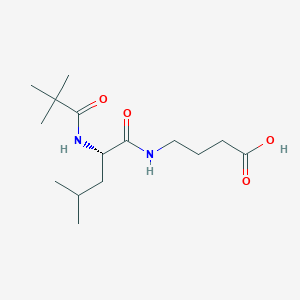
N-Pivaloylleucyl-gamma-aminobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pivaloylleucyl-gamma-aminobutyric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaloylleucyl-gamma-aminobutyric acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of butanoic acid derivatives with specific amines under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. Industrial production also emphasizes cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pivaloylleucyl-gamma-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Pivaloylleucyl-gamma-aminobutyric acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Pivaloylleucyl-gamma-aminobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. These interactions are crucial for its applications in medicine and biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 4-((2,2-dimethyl-1-oxopropyl)amino)-
- Butanoic acid, 4-[(2,2-dimethyl-1-oxopropyl)amino]-, 2-methyl-2-azabicyclo[3.2.0]hept-7-yl ester
Uniqueness
N-Pivaloylleucyl-gamma-aminobutyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
91147-50-1 |
|---|---|
Molekularformel |
C15H28N2O4 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
4-[[(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-10(2)9-11(17-14(21)15(3,4)5)13(20)16-8-6-7-12(18)19/h10-11H,6-9H2,1-5H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
DXFCILWYVUYYQX-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
Synonyme |
N-pivaloylleucyl-GABA N-pivaloylleucyl-gamma-aminobutyric acid PL-GABA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















